Benzyl 2-propylacrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-methylidenepentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-7-11(2)13(14)15-10-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMMMVHSJPQPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584379 | |
| Record name | Benzyl 2-methylidenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118785-93-6 | |
| Record name | Benzyl 2-methylidenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-propylacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Benzyl 2 Propylacrylate and Its Precursors
Established Synthetic Routes for Acrylate (B77674) Esters
The formation of acrylate esters is a cornerstone of industrial and laboratory organic synthesis. These methods are broadly applicable to the synthesis of benzyl (B1604629) 2-propylacrylate.
The most direct and conventional method for synthesizing benzyl 2-propylacrylate is the Fischer-Speier esterification of 2-propylacrylic acid with benzyl alcohol. This acid-catalyzed reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the equilibrium towards the product. ump.edu.myvedantu.com
The reaction proceeds via protonation of the carbonyl group of 2-propylacrylic acid by the catalyst, which increases its electrophilicity. The nucleophilic oxygen of benzyl alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give this compound.
A simple, convenient, and practical method for the preparation of benzyl α,β-unsaturated carboxylates has been reported using commercially available and inexpensive reagents under mild conditions. arkat-usa.org This involves the reaction of an α,β-unsaturated carboxylic acid with benzyl bromide using sodium bicarbonate as a base. arkat-usa.org This method could be adapted for the synthesis of this compound from 2-propylacrylic acid and benzyl bromide.
Another relevant procedure involves the direct esterification of carboxylic acids with equimolar amounts of alcohols catalyzed by zirconyl chloride octahydrate (ZrOCl₂·8H₂O). nih.gov This method has been successfully applied to the esterification of benzoic acid with benzyl alcohol, affording the corresponding ester in good yield. nih.gov Given that 2-propylacrylic acid is a sterically hindered carboxylic acid, catalysts effective for such substrates are particularly relevant. google.com
The precursor, 2-propylacrylic acid (also known as 2-methylenepentanoic acid), can be synthesized from diethyl propylmalonate. nih.gov Its physical and chemical properties are well-documented, with a boiling point ranging from 165-188 °C. sigmaaldrich.comchemdad.com
On an industrial scale, the production of acrylate esters often relies on continuous processes that maximize efficiency and yield. While specific industrial production of this compound is not widely documented, the general principles for acrylate ester production are applicable. These often involve reactive distillation, where the esterification reaction and the separation of the product and byproducts occur in the same unit.
For laboratory-scale synthesis, batch processes are more common. A typical procedure would involve refluxing a mixture of 2-propylacrylic acid, benzyl alcohol, a suitable catalyst, and a solvent capable of forming an azeotrope with water (e.g., toluene) to facilitate water removal. ump.edu.my The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is typically isolated by neutralization of the acid catalyst, followed by extraction and purification via distillation under reduced pressure.
A facile synthesis of benzyl-α,β-unsaturated carboxylic esters from the corresponding acids and benzyl bromide using sodium bicarbonate as a base in a DMF/1,4-dioxane solvent system has been reported with good to excellent yields. arkat-usa.org This method provides a straightforward laboratory procedure for obtaining compounds structurally similar to this compound.
Below is an interactive data table summarizing typical conditions for the esterification of α,β-unsaturated carboxylic acids with benzyl alcohol or related alcohols, which can serve as a reference for the synthesis of this compound.
Table 1: Representative Conditions for the Synthesis of Benzyl Esters of α,β-Unsaturated Carboxylic Acids
| Carboxylic Acid | Alcohol/Benzyl Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (E)-Cinnamic acid | Benzyl bromide | NaHCO₃ | DMF/1,4-dioxane | Room Temp. | 92 | arkat-usa.org |
| Benzoic acid | Benzyl alcohol | ZrOCl₂·8H₂O | Toluene | Reflux | 82 | nih.gov |
| Acetic acid | Benzyl alcohol | Porous phenolsulphonic acid-formaldehyde resin (PAFR) | None | 50 | 94 | researchgate.net |
| Lactic acid | Benzyl alcohol | O-benzyl-N,N'-dicyclohexylisourea | Toluene | Reflux | 94 | scielo.org.pe |
Exploration of Novel Synthetic Pathways Relevant to this compound
Recent advances in catalysis offer more efficient and selective routes to acrylate esters, which are applicable to the synthesis of this compound.
Transition metal catalysts have been explored for various esterification and transesterification reactions. For instance, palladium complexes have been utilized in the synthesis of 2-aryl propionic acids through a two-step, one-pot procedure involving a Heck reaction followed by hydroxycarbonylation. mdpi.com While not a direct route to this compound, this highlights the utility of palladium catalysis in the synthesis of substituted carboxylic acids and their derivatives.
Rhodium(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters has been developed to produce substituted pyridines, where the carboxylic acid acts as a traceless activating group. acs.org This type of reactivity showcases the potential of rhodium catalysts in activating acrylic acid derivatives for C-C and C-N bond formation.
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for various transformations. A mild procedure for the synthesis of allyl and benzyl α-hydroxyesters using O-allyl or O-benzyl-N,N'-dicyclohexylisoureas, which is a modification of the Steglich esterification, has been reported with high yields. researchgate.net This method is particularly suitable for sterically hindered substrates and proceeds under mild conditions.
Furthermore, a simple 2,2'-biphenol-derived phosphoric acid has been shown to catalyze the dehydrative esterification of carboxylic acids and alcohols. organic-chemistry.org This organocatalytic approach is notable for not requiring the removal of water, simplifying the reaction setup.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound involves considering factors such as atom economy, the use of renewable feedstocks, and the selection of environmentally benign catalysts and solvents.
The direct esterification of 2-propylacrylic acid and benzyl alcohol is, in principle, an atom-economical reaction, with water as the only byproduct. The use of solid acid catalysts, such as sulfated zirconia or ion-exchange resins, can simplify product purification and allow for catalyst recycling, which aligns with green chemistry principles. ump.edu.mycore.ac.uk For example, the esterification of acrylic acid with butanol has been studied using sulfonated expanded polystyrene as a catalyst. ump.edu.my
Enzymatic catalysis, particularly with lipases, offers a highly selective and environmentally friendly alternative for ester synthesis. wikipedia.org Transesterification reactions catalyzed by lipases can proceed under mild conditions, often without the need for organic solvents. mdpi.com While not specifically demonstrated for this compound, the enzymatic synthesis of other acrylic esters suggests its feasibility.
The development of synthetic routes from bio-based resources is another key aspect of green chemistry. While 2-propylacrylic acid is typically derived from petrochemical sources, research into the production of acrylates from biomass is an active area.
Table 2: Comparison of Catalytic Systems for Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Acid | H₂SO₄, p-TsOH | High activity, low cost | Difficult to separate, corrosive, waste generation |
| Heterogeneous Acid | Sulfated Zirconia, Ion-exchange resins | Easy separation, recyclable, less corrosive | Lower activity than homogeneous catalysts, potential for pore blockage |
| Transition Metal | Pd, Rh complexes | High selectivity, novel reactivity | Cost, potential for metal contamination in product |
| Organocatalyst | Phosphoric acids, NHCs | Metal-free, mild conditions, high selectivity | Can be expensive, may require higher catalyst loading |
| Biocatalyst (Enzymes) | Lipases | High selectivity, mild conditions, environmentally friendly | Slower reaction rates, sensitive to conditions (pH, temp) |
Polymerization Science of Benzyl 2 Propylacrylate
Homopolymerization Mechanisms and Kinetics of Benzyl (B1604629) 2-propylacrylate
The conversion of Benzyl 2-propylacrylate monomers into a polymer chain, or homopolymerization, can be achieved through various mechanisms. The kinetics of these processes dictate the reaction speed and the characteristics of the resulting polymer.
Free Radical Polymerization of this compound
Free radical polymerization is a common method for polymerizing acrylate (B77674) monomers. The process is typically characterized by three main phases: initiation, propagation, and termination. uvebtech.com
Initiation: The process begins with the decomposition of an initiator molecule to generate free radicals. Thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), are frequently used and decompose upon heating to create primary radicals. rsc.org These radicals then react with a this compound monomer molecule to form an initiated monomer radical.
Termination: The growth of a polymer chain ceases through termination reactions. This typically occurs when two growing radical chains combine (combination) or when one radical transfers a hydrogen atom to another, resulting in one saturated and one unsaturated chain end (disproportionation). uvebtech.com The rate of termination is proportional to the square of the concentration of growing free radicals. uvebtech.com
The general scheme for the free radical polymerization of this compound is depicted below, where 'I' represents the initiator and 'M' represents the monomer.
Initiation:
Propagation:
Termination: (Combination) (Disproportionation)
Kinetic Studies of Monomer Conversion and Polymerization Rate
Where:
is the propagation rate constant
is the monomer concentration
is the initiator efficiency
is the initiator decomposition rate constant
is the initiator concentration
is the termination rate constant
Kinetic studies often involve monitoring the conversion of the monomer into polymer over time under various conditions. While specific data for this compound is not extensively available, the following table illustrates typical kinetic data for the free radical polymerization of an acrylate monomer, showing the effect of initiator concentration on monomer conversion.
| Time (min) | Monomer Conversion (%) at Low Initiator Concentration | Monomer Conversion (%) at High Initiator Concentration |
|---|---|---|
| 0 | 0 | 0 |
| 30 | 15 | 25 |
| 60 | 30 | 50 |
| 90 | 45 | 70 |
| 120 | 58 | 85 |
| 180 | 75 | 95 |
Copolymerization of this compound with Allied Monomers
Copolymerization involves polymerizing two or more different types of monomers. This technique is used to create polymers with properties that are a blend of the constituent homopolymers, or in some cases, entirely new properties.
Radical Copolymerization with Acrylamide (B121943) and Other Acrylates
This compound can be copolymerized with various monomers, such as acrylamide and other acrylates (e.g., methyl methacrylate (B99206), butyl acrylate), via free radical mechanisms. The incorporation of different monomers into the polymer backbone allows for the tuning of properties like hydrophilicity, glass transition temperature, and mechanical strength. For instance, copolymerizing with a hydrophilic monomer like acrylamide would increase the water-solubility or water-swellability of the resulting polymer. vot.pl The process follows the same fundamental steps as homopolymerization, but the propagation step involves four possible reactions as each of the two types of growing radical chains can react with either of the two monomers present.
Elucidation of Reactivity Ratios in Copolymer Systems
The composition of a copolymer is determined by the relative reactivity of the monomers towards the growing radical chains. This relationship is quantified by monomer reactivity ratios (r1 and r2).
Here, is the rate constant for the addition of monomer 1 to a chain ending in radical 1, and is the rate constant for the addition of monomer 2 to a chain ending in radical 1, and so on.
If , the growing chain preferentially adds its own monomer type.
If , the growing chain preferentially adds the other monomer.
If , a random copolymer is formed.
If , an alternating copolymer is formed.
Reactivity ratios are determined experimentally by polymerizing various feed ratios of the two monomers to low conversion and then analyzing the composition of the resulting copolymer. While specific reactivity ratios for this compound are not readily found in the literature, Table 2 provides examples for the related monomer, benzyl methacrylate (BzMA), with other common monomers, illustrating the range of copolymer behaviors possible.
| Comonomer (M2) | r1 (BzMA) | r2 | Copolymer Type Indication |
|---|---|---|---|
| 2-Hydroxy-3-benzophenoxy propyl methacrylate (HBPPMA) | 1.07 | 0.51 | Statistical/Random |
| Methyl Methacrylate (MMA) | ~1.0 | ~1.0 | Ideal/Random |
| Styrene (St) | 0.48 | 0.48 | Tendency towards alternation |
Data for HBPPMA is from a study using the Kelen-Tüdos method. researchgate.net Other values are representative for methacrylate systems.
Advanced Polymerization Control Techniques for this compound
To achieve greater control over polymer architecture, molecular weight, and dispersity, advanced controlled polymerization techniques can be employed. These methods, often referred to as controlled radical polymerization (CRP), minimize termination reactions by establishing a dynamic equilibrium between active propagating radicals and dormant species. mdpi.comcmu.edu
Prominent CRP techniques applicable to acrylate monomers like this compound include:
Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition-metal complex (e.g., copper with a ligand) to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process. mdpi.comuni-bayreuth.de This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity).
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is controlled by a chain transfer agent, typically a thiocarbonylthio compound. The growing radical chain adds to the RAFT agent, forming a dormant intermediate which can then fragment to release a new radical, allowing the original chain to become dormant. mdpi.comnih.gov This process enables the synthesis of complex architectures like block copolymers. RAFT has been successfully used for the polymerization of benzyl methacrylate in various media. whiterose.ac.ukrsc.orgrsc.org
Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer radical. mdpi.comcmu.edu This equilibrium between active and dormant species allows for controlled chain growth.
These techniques provide powerful tools for creating well-defined homopolymers and block copolymers of this compound for advanced material applications.
Nitroxide-Mediated Polymerization (NMP) Approaches
While challenging for certain monomers, NMP has been successfully applied to acrylates. The use of specific nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)-N-oxyl (SG1), has enabled the controlled polymerization of acrylate derivatives. researchgate.net In some approaches, a polystyrene macroinitiator end-capped with a nitroxide like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been used to initiate the polymerization of n-butyl acrylate, demonstrating the versatility of this method. researchgate.net
Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Implementations
Atom Transfer Radical Polymerization (ATRP) is a powerful and versatile RDRP method for polymerizing a wide range of monomers, including acrylates, with a high degree of control. youtube.com The mechanism relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based, which cycles between a lower and a higher oxidation state. youtube.com This process reversibly activates and deactivates the growing polymer chains by transferring a halogen atom, allowing for uniform chain growth and leading to polymers with low dispersity. youtube.comrsc.org Key components of a typical ATRP system include the monomer, an initiator with a transferable halogen, a transition metal catalyst (e.g., copper(I) bromide), and a ligand to solubilize the metal salt. rsc.orgyoutube.com The success of ATRP is dependent on the rapid and reversible activation and deactivation of the propagating chains, which keeps the concentration of active radicals low and minimizes termination reactions. rsc.org
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another highly versatile RDRP technique known for its compatibility with a broad range of monomers and reaction conditions. cmu.edunih.gov RAFT polymerization is controlled by a chain-transfer process involving a thiocarbonylthio compound, known as a RAFT agent. cmu.edu The propagating radical adds to the RAFT agent, forming a dormant intermediate that can then fragment to release a new radical, which can initiate further polymerization. This reversible process of addition and fragmentation allows for the controlled growth of polymer chains. youtube.com The choice of the RAFT agent is crucial for achieving good control over the polymerization. cmu.edu For instance, in the polymerization of acrylates, benzyl dithiobenzoate has been shown to be an effective RAFT agent, leading to a linear increase in molecular weight with conversion and low polydispersity indices. researchgate.net
Polymerization of this compound in Controlled Environments
The environment in which polymerization occurs can significantly impact the characteristics of the resulting polymer. Controlled environments, such as microfluidic reactors and photopolymerization systems, offer enhanced control over reaction parameters.
Microfluidic Reactor Polymerization Studies
Microfluidic reactors, with their characteristic small dimensions (typically in the range of 10-100 micrometers), provide a high surface-area-to-volume ratio, leading to superior heat and mass transfer compared to conventional batch reactors. uni-mainz.deresearchgate.net This enhanced control over reaction conditions can result in polymers with narrower molecular weight distributions. researchgate.net The continuous flow nature of microreactors allows for precise control over stoichiometry, temperature, and reaction time. uni-mainz.de
In the context of radical polymerization, microreactors have been shown to improve control over the molecular weight distribution of polymers like poly(benzyl methacrylate), poly(methyl methacrylate), and poly(butyl acrylate) due to more efficient heat removal. researchgate.netgoogle.com The ability to achieve rapid mixing and precise temperature control makes microfluidic systems particularly attractive for controlled radical polymerization techniques. researchgate.net
Photopolymerization of this compound Systems
Photopolymerization, a process that uses light to initiate polymerization, offers spatial and temporal control over the reaction. This technique can be advantageous for creating patterned materials and for applications requiring rapid curing. The photopolymerization of acrylates, such as benzyl acrylate, has been investigated using macrophotoinitiators. researchgate.net For example, a polycaprolactone-based macrophotoinitiator has been synthesized and utilized for the photopolymerization of benzyl acrylate under an inert atmosphere. researchgate.net The resulting poly(benzyl acrylate) exhibited a single glass transition temperature, demonstrating the efficiency of the light-induced polymerization process. researchgate.net
Reactivity and Reaction Pathways of Benzyl 2 Propylacrylate Derivatives
Radical Reaction Mechanisms in Polymerization Initiation and Propagation
The polymerization of benzyl (B1604629) 2-propylacrylate, like other acrylic monomers, can be initiated by radical species. This process transforms the monomer into a polymer chain and is characterized by three main stages: initiation, propagation, and termination. The presence of the α-propyl group can influence the steric hindrance and the stability of the propagating radical, thereby affecting the polymerization kinetics.
Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced thermally or photochemically. These primary radicals then react with a benzyl 2-propylacrylate monomer, adding to the double bond to form a new, larger radical species. This new radical is the first propagating radical of the polymer chain.
Propagation: The newly formed radical adds to the double bond of another monomer molecule in a repeating fashion, leading to the growth of the polymer chain. This step is a rapid sequence of additions that constitutes the main part of the polymerization process. The regioselectivity of this addition is governed by the formation of the more stable radical intermediate.
Termination: The growth of the polymer chain is halted through termination reactions. This can occur through two primary mechanisms: combination, where two growing polymer chains react to form a single, longer chain, or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. fujifilm.com Chain transfer reactions to the monomer, solvent, or a chain transfer agent can also terminate the growth of one chain while initiating another.
The kinetics of such polymerizations can be complex, with the rate of polymerization being dependent on the concentrations of the monomer and the initiator. For α-substituted acrylates, the size of the ester substituent can have a dramatic influence on the polymerizability of the monomer due to steric hindrance. uclouvain.be
Catalytic Transformations Involving the Acrylate (B77674) Moiety of this compound
The acrylate moiety of this compound is susceptible to a range of catalytic transformations, which can be broadly categorized into metal-catalyzed and organocatalytic reactions. These reactions can be used to modify the structure of the monomer or to synthesize more complex molecules.
Palladium-based catalysts are widely used for the cross-coupling reactions of acrylate derivatives. For instance, the Mizoroki-Heck reaction allows for the coupling of aryl halides with acrylates to form substituted olefins. researchgate.net In the context of this compound, this could be envisioned as a pathway to introduce aryl groups at the β-position of the acrylate. Furthermore, palladium(II)-catalyzed cross-coupling of simple alkenes with acrylates can lead to the formation of 1,3-dienes through C-H activation. rsc.orgacs.org Nickel-catalyzed Heck-type reactions have also been reported for the benzylation of olefins, suggesting that transition metal catalysis could be a versatile tool for the functionalization of the acrylate double bond in this compound. mit.edu
Table 1: Examples of Metal-Catalyzed Reactions Applicable to Acrylate Moieties
| Reaction Type | Catalyst System (Example) | Potential Product from this compound |
|---|---|---|
| Mizoroki-Heck Reaction | Palladium-based catalysts | β-Aryl substituted this compound |
| C-H Activation/Cross-Coupling | Palladium(II) catalysts | Substituted dienoates |
Organocatalysis offers a metal-free alternative for the transformation of acrylates. N-Heterocyclic carbenes (NHCs) have been shown to catalyze a variety of reactions involving acrylates, such as cyclotetramerization to form trisubstituted cyclopentenones and group transfer polymerization. acs.orgibm.com NHCs can also mediate radical relays for the vicinal alkylacylation of acrylates. organic-chemistry.org
Another important class of organocatalytic reactions is the Michael addition. Cinchona alkaloid-derived bifunctional organocatalysts can catalyze the enantioselective Michael addition of β-keto esters to acrylic acid derivatives, allowing for the creation of all-carbon quaternary stereocenters. nih.gov This type of reaction could be applied to this compound to introduce a variety of nucleophiles at the β-position in a stereocontrolled manner.
Table 2: Overview of Organocatalytic Transformations for Acrylates
| Catalyst Type | Reaction | Potential Application for this compound |
|---|---|---|
| N-Heterocyclic Carbenes (NHCs) | Cyclotetramerization | Synthesis of complex cyclic structures |
| N-Heterocyclic Carbenes (NHCs) | Group Transfer Polymerization | Controlled polymerization |
Side Reactions and Impurity Formation during this compound Processes
The synthesis of this compound, typically through the esterification of 2-propylacrylic acid with benzyl alcohol, can be accompanied by several side reactions leading to the formation of impurities. acs.org One common side reaction is the self-etherification of benzyl alcohol to form dibenzyl ether, especially under acidic conditions and at elevated temperatures. researchgate.net
During the esterification process, incomplete conversion will result in the presence of unreacted 2-propylacrylic acid and benzyl alcohol in the final product. Furthermore, the acrylic acid derivative itself can undergo polymerization, especially at higher temperatures, leading to the formation of oligomeric and polymeric impurities. The presence of water, either from the esterification reaction or as a contaminant, can also lead to the hydrolysis of the ester product back to the starting materials.
Table 3: Potential Impurities in this compound Synthesis
| Impurity | Source |
|---|---|
| 2-Propylacrylic Acid | Incomplete esterification |
| Benzyl Alcohol | Incomplete esterification |
| Dibenzyl Ether | Self-etherification of benzyl alcohol researchgate.net |
| Water | Byproduct of esterification, contaminant |
Chemical Derivatization Strategies for this compound
The structure of this compound allows for a variety of chemical derivatization strategies targeting either the acrylate double bond or the ester functionality.
Reactions at the Acrylate Double Bond:
Diels-Alder Reaction: The acrylate can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene (B86901) derivatives. rsc.org This reaction is a powerful tool for the construction of six-membered rings.
Conjugate Addition (Michael Addition): A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-position of the electron-deficient double bond. mdpi.com This reaction is useful for introducing a variety of functional groups. For example, the aza-Michael addition of benzylamine (B48309) to acrylates can be promoted by microwave irradiation. mdpi.com
Reactions at the Ester Group:
Transesterification: The benzyl ester group can be exchanged with other alcohols under acidic or basic catalysis. This allows for the synthesis of a library of different 2-propylacrylate esters from a common precursor.
Hydrolysis: The ester can be hydrolyzed back to 2-propylacrylic acid and benzyl alcohol under acidic or basic conditions.
Aminolysis: Reaction with amines can lead to the formation of N-substituted 2-propylacrylamides.
Table 4: Summary of Derivatization Strategies for this compound
| Reaction Type | Reagent/Conditions | Product Type |
|---|---|---|
| Diels-Alder Reaction | Conjugated diene, heat | Cyclohexene derivative |
| Michael Addition | Nucleophiles (e.g., amines, thiols) | β-substituted propanoate |
| Transesterification | Different alcohol, acid/base catalyst | Different 2-propylacrylate ester |
| Hydrolysis | Acid/base, water | 2-Propylacrylic acid |
Spectroscopic and Chromatographic Characterization of Benzyl 2 Propylacrylate and Its Polymeric Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For Benzyl (B1604629) 2-propylacrylate, NMR is used to confirm the structure of the monomer and to analyze the tacticity and composition of its polymer.
Proton and Carbon NMR Techniques for Monomer and Polymer Analysis
Proton (¹H) NMR Spectroscopy
In the ¹H NMR spectrum of Benzyl 2-propylacrylate, distinct signals corresponding to the different proton environments are expected. The aromatic protons of the benzyl group typically appear in the downfield region, around 7.3 ppm, due to the deshielding effect of the benzene (B151609) ring. The methylene (B1212753) protons of the benzyl group (-CH₂-) are expected to show a singlet at approximately 5.1 ppm. The vinyl protons of the acrylate (B77674) group will be visible as two distinct signals, representing the geminal protons, at around 5.5 and 6.1 ppm. The propyl group will exhibit a triplet for the terminal methyl protons (-CH₃) around 0.9 ppm, a sextet for the adjacent methylene protons (-CH₂-) around 1.6 ppm, and a triplet for the methylene protons alpha to the double bond around 2.2 ppm.
For poly(this compound), the ¹H NMR spectrum changes significantly upon polymerization. The sharp signals of the vinyl protons disappear, and broad signals corresponding to the polymer backbone appear. The signals for the benzyl and propyl groups will remain, although they may be broadened.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | ~7.3 | Multiplet |
| Benzylic (-OCH₂Ph) | ~5.1 | Singlet |
| Vinylic (=CH₂) | ~5.5, ~6.1 | Singlets |
| Propyl (-CH₂CH₂CH₃) | ~2.2 | Triplet |
| Propyl (-CH₂CH₂CH₃) | ~1.6 | Sextet |
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum of this compound provides complementary information. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the benzene ring will appear between 127 and 136 ppm. The benzylic carbon (-OCH₂Ph) is anticipated around 66 ppm. The sp² carbons of the acrylate group will be found at approximately 125 ppm and 136 ppm. The carbons of the propyl group will have signals in the aliphatic region, typically between 13 and 30 ppm.
Upon polymerization, the signals for the sp² carbons of the vinyl group are replaced by signals for the sp³ carbons of the polymer backbone, which appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~166 |
| Aromatic (C₆H₅) | ~127-136 |
| Benzylic (-OCH₂Ph) | ~66 |
| Vinylic (=C<) | ~136 |
| Vinylic (=CH₂) | ~125 |
| Propyl (-CH₂CH₂CH₃) | ~30 |
| Propyl (-CH₂CH₂CH₃) | ~21 |
Two-Dimensional NMR Methodologies for Connectivity Assignments
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra by revealing through-bond and through-space correlations between nuclei.
Correlation SpectroscopY (COSY)
A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be expected between the adjacent methylene and methyl protons of the propyl group. This would confirm the connectivity within the propyl chain.
Heteronuclear Single Quantum Coherence (HSQC)
An HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. This technique would be used to definitively assign the proton signals to their corresponding carbon atoms in the molecule. For instance, the proton signal at ~5.1 ppm would show a correlation to the carbon signal at ~66 ppm, confirming their assignment to the benzylic group.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide information about the functional groups present in a molecule and its electronic properties.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups in this compound. The most prominent absorption band is expected to be the C=O stretching of the ester group, which typically appears around 1720-1740 cm⁻¹. The C=C stretching of the acrylate group would be observed near 1635 cm⁻¹. The C-O stretching vibrations of the ester would produce strong bands in the 1100-1300 cm⁻¹ region. The aromatic C-H stretching of the benzyl group is expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the propyl and benzylic groups will appear just below 3000 cm⁻¹.
In the FT-IR spectrum of poly(this compound), the characteristic band for the C=C stretching at ~1635 cm⁻¹ will be absent, indicating the consumption of the double bond during polymerization. The other characteristic bands, such as the C=O and C-O stretches, will remain.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | ~1725 |
| C=C (Alkene) | Stretch | ~1635 |
| C-O (Ester) | Stretch | ~1100-1300 |
| Aromatic C-H | Stretch | ~3030-3100 |
| Aliphatic C-H | Stretch | ~2850-2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzyl group in this compound contains a chromophore (the benzene ring) that absorbs UV radiation. Aromatic systems typically show a strong absorption band around 200-220 nm (the E-band) and a weaker, more structured band between 250-270 nm (the B-band) due to π → π* transitions. The acrylate group also has a π → π* transition, but its absorption is generally weaker and may overlap with the stronger absorptions of the benzyl group.
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (204.26 g/mol ).
A characteristic fragmentation pattern for benzyl esters is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. Other fragments may arise from the loss of the propyl group or cleavage of the ester linkage. High-resolution mass spectrometry can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental formula.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Fragment Ion | Possible Structure |
|---|---|---|
| 204 | [M]⁺ | C₁₃H₁₆O₂⁺ |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 161 | [M - C₃H₇]⁺ | Loss of propyl group |
High-Resolution Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of "this compound," enabling the confirmation of its elemental composition. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with high-resolution analyzers like Time-of-Flight (TOF) or Orbitrap, can provide mass accuracy in the sub-ppm range.
For the analysis of polymeric systems derived from "this compound," MALDI-TOF MS is a valuable technique for characterizing the end-groups and the repeating units of the polymer chains. researchgate.net This can provide insights into the polymerization mechanism.
Analysis of Adducts and Fragmentation Patterns
In mass spectrometry, "this compound" is expected to form various adducts, with the most common being the protonated molecule [M+H]⁺ in positive ion mode. Other possible adducts include those with sodium [M+Na]⁺ or potassium [M+K]⁺, which are often present as trace contaminants.
The fragmentation pattern of "this compound" upon ionization can be predicted based on the fragmentation of structurally similar acrylate esters. Electron Ionization (EI) would likely lead to extensive fragmentation, providing a characteristic fingerprint for the molecule. The fragmentation of esters is well-documented and typically involves cleavages adjacent to the carbonyl group and within the ester alkyl groups. libretexts.org
Key fragmentation pathways for "this compound" are expected to include:
Loss of the propyl group: Cleavage of the O-C bond of the propyl group would result in a resonance-stabilized acylium ion.
Loss of the benzyl group: Cleavage of the O-CH₂ bond of the benzyl group would lead to the formation of a stable benzyl cation (m/z 91), which is a very common fragment for benzyl-containing compounds. nih.govpharmacy180.com
McLafferty rearrangement: If applicable, this rearrangement could lead to the elimination of a neutral alkene molecule.
A tandem mass spectrometry (MS/MS) study would be instrumental in confirming these fragmentation pathways by isolating the molecular ion and inducing its fragmentation under controlled conditions. This approach has been effectively used for the detailed structural elucidation of polyesters and acrylates. nih.gov
| Predicted Fragment Ion | Structure | m/z (Nominal) | Origin |
|---|---|---|---|
| Benzyl Cation | C₇H₇⁺ | 91 | Cleavage of the ester bond with charge retention on the benzyl group |
| Tropylium Ion | C₇H₇⁺ | 91 | Rearrangement of the benzyl cation |
| Acryloyl Cation | C₃H₃O⁺ | 55 | Cleavage of the ester bond with charge retention on the acryloyl group |
| Propoxycarbonyl Cation | C₄H₇O₂⁺ | 87 | Alpha-cleavage with loss of a benzyl radical |
Chromatographic Separation and Analysis Techniques
Chromatographic techniques are essential for both the purification of "this compound" and the characterization of its polymeric forms.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of poly(this compound). This technique separates polymer chains based on their hydrodynamic volume in solution. The elution of larger molecules is faster than that of smaller molecules, which can permeate more into the pores of the stationary phase.
The GPC system would typically consist of a series of columns packed with porous gel, a refractive index (RI) detector, and sometimes a light scattering detector for absolute molecular weight determination. lcms.cz For polyacrylates, tetrahydrofuran (B95107) (THF) is a common eluent. acs.org The resulting chromatogram provides information on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. intertek.com For some polyacrylates, high-temperature GPC (HT-GPC) may be necessary if they are not soluble at room temperature. intertek.com
| Parameter | Condition |
|---|---|
| Mobile Phase | Tetrahydrofuran (THF) |
| Columns | Series of polystyrene-divinylbenzene (PS-DVB) columns with varying pore sizes |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or elevated depending on polymer solubility |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene or poly(methyl methacrylate) standards |
Gas Chromatography and Liquid Chromatography for Purity and Compositional Analysis
Gas Chromatography (GC) is a suitable technique for assessing the purity of the "this compound" monomer. Due to its expected volatility, the monomer can be vaporized and separated from non-volatile impurities. A flame ionization detector (FID) would provide high sensitivity for this organic compound. The choice of the column is critical, with polar columns often being used for the analysis of acrylate esters. kelid1.ir
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the purity assessment of "this compound" and can also be used for the analysis of its oligomers. Reversed-phase HPLC, with a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, is a common approach for separating acrylate monomers. e3s-conferences.orge3s-conferences.org A UV detector would be effective due to the presence of the aromatic benzyl group.
For the compositional analysis of copolymers containing "this compound," Pyrolysis-Gas Chromatography (Py-GC) can be employed. This technique involves the thermal degradation of the polymer into smaller, volatile fragments that are then separated and identified by GC-MS. chromatographyonline.com
Advanced Spectroscopic Methods: Brillouin Light Scattering for Molecular Dynamics Studies
Brillouin Light Scattering (BLS) is a sophisticated, non-destructive optical technique that can be used to study the molecular dynamics of poly(this compound). BLS probes the propagation of hypersonic acoustic waves (phonons) in the material, providing information about its viscoelastic properties at gigahertz frequencies. semanticscholar.org
By analyzing the frequency shift and broadening of the scattered light, one can determine the velocity and attenuation of the acoustic waves. These parameters are related to the longitudinal modulus of the material. Temperature-dependent BLS studies would allow for the investigation of phase transitions, such as the glass transition, and relaxation processes in the polymer. researchgate.net While specific BLS studies on poly(this compound) are not documented, research on other polyacrylates has demonstrated the utility of this technique in understanding their mechanical properties at a molecular level. researchgate.net
Computational Chemistry Investigations of Benzyl 2 Propylacrylate Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and the corresponding molecular energies and geometry.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it ideal for studying molecules of the size and complexity of Benzyl (B1604629) 2-propylacrylate.
A typical DFT study begins with a geometry optimization, where the algorithm systematically alters the positions of the atoms to find the lowest energy conformation on the potential energy surface nih.gov. For this process, a functional (which describes the exchange-correlation energy) and a basis set (which describes the atomic orbitals) must be selected. A common and effective combination for organic molecules is the B3LYP hybrid functional with a basis set such as 6-31G(d,p) or larger nih.govresearchgate.net.
Table 1: Predicted Molecular Geometry Parameters for Benzyl 2-propylacrylate from DFT Calculations The following values are illustrative, based on typical parameters for acrylate (B77674) and benzyl ester moieties, and represent the type of data obtained from a DFT geometry optimization.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C=C (vinyl) | ~1.34 Å |
| Bond Length | O-C (ester) | ~1.35 Å |
| Bond Angle | O=C-O | ~125° |
| Bond Angle | C=C-C (alpha-carbon) | ~122° |
| Dihedral Angle | C=C-C=O | ~0° (s-trans) or ~180° (s-cis) |
These calculations would also confirm the most stable conformer, likely the s-trans conformation where the vinyl group and carbonyl group are anti-periplanar, which is common for acrylates due to reduced steric hindrance researchgate.net.
The electronic properties of a monomer are crucial for predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species governs the reaction outcome researchgate.net.
HOMO: The outermost orbital containing electrons. Its energy level (EHOMO) relates to the molecule's ability to donate electrons. A higher EHOMO indicates a better electron donor.
LUMO: The innermost orbital without electrons. Its energy level (ELUMO) relates to the molecule's ability to accept electrons. A lower ELUMO indicates a better electron acceptor ajchem-a.com.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). A smaller gap suggests the molecule is more easily polarized and thus more chemically reactive dergipark.org.tr. For acrylic acid, a parent compound, the calculated HOMO-LUMO gap is approximately 5.545 eV dergipark.org.trresearchgate.net.
These energy values are used to calculate global reactivity descriptors that quantify and compare the chemical reactivity and stability of molecules ajchem-a.com.
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | The ability of a species to accept electrons. |
The Molecular Electrostatic Potential (MEP) surface is another critical tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack researchgate.net. For an acrylate ester, the MEP would show a strong negative potential around the carbonyl oxygen and a positive potential near the vinyl protons, indicating the primary sites for chemical interactions.
Computational Modeling of Reaction Mechanisms
Computational chemistry is instrumental in mapping out the complex pathways of chemical reactions, such as polymerization. By calculating the energies of reactants, transition states, and products, a detailed energy profile can be constructed to understand reaction kinetics and feasibility.
Free-radical polymerization is a primary method for synthesizing polyacrylates. The process consists of three main stages: initiation, propagation, and termination acs.org. DFT calculations can model each of these elementary steps to determine their activation energies (Ea) and reaction enthalpies (ΔH).
Initiation: A radical initiator (e.g., AIBN) decomposes to form primary radicals, which then add across the C=C double bond of a this compound monomer to create a monomer radical.
Propagation: The newly formed monomer radical attacks another monomer, extending the polymer chain. This is the rate-determining step for chain growth. Computational studies on acrylates have shown that this addition is highly exothermic and has a relatively low activation barrier researchgate.net.
Termination: Two growing polymer chains react to terminate the polymerization, either by combination (forming a single long chain) or disproportionation (hydrogen transfer to form two separate chains).
Computational studies on various acrylates have provided valuable data on the energetics of these steps. The propagation rate constant (kp) and termination rate constant (kt) are key parameters that can be estimated from the calculated activation energies using Transition State Theory researchgate.netbogazici.edu.tr.
Table 3: Representative Calculated Activation Energies for Elementary Steps in Acrylate Radical Polymerization Values are based on DFT studies of common acrylates like methyl acrylate and serve as an illustration of typical energy barriers.
| Reaction Step | Monomer Example | Typical Activation Energy (kJ/mol) | Reference Concept |
|---|---|---|---|
| Chain Propagation (kp) | Methyl Acrylate | 20 - 30 | acs.orgconsensus.app |
| Backbiting (Intramolecular Transfer) | Butyl Acrylate | 30 - 40 | chemrxiv.org |
| Termination (Combination) | Methyl Acrylate | ~5 - 15 | bogazici.edu.tr |
Beyond radical polymerization, computational modeling can explore catalytically controlled polymerization pathways, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These simulations focus on the catalytic cycle, identifying the structures and energies of all intermediates and transition states.
Transition State Analysis is the core of these investigations. A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Locating this structure is computationally intensive but provides the activation energy, which is the key determinant of the reaction rate. Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate chemrxiv.org.
For instance, in a simulated ATRP reaction, DFT could be used to model the activation of the dormant polymer chain by the catalyst complex, the addition of a monomer, and the deactivation of the growing chain by the oxidized catalyst. Such studies help rationalize catalyst performance and guide the design of new, more efficient catalysts rsc.org.
Predictive Modeling for this compound Polymeric Systems
Once a polymer is formed, computational models can be used to predict its macroscopic properties based on its chemical structure. This bridges the gap between molecular-level chemistry and materials science.
For poly(this compound), these methods could predict properties such as:
Mechanical Properties: Techniques like Molecular Dynamics (MD) simulations or Finite Element Method (FEM) can be used to predict properties like Young's modulus, tensile strength, and toughness. These models simulate the response of a bulk polymer system to applied stress or strain ipme.ruresearchgate.net.
Thermal Properties: MD simulations can also predict the glass transition temperature (Tg) by simulating the cooling of a polymer melt and observing the change in properties like density or mobility.
Solubility and Compatibility: The interaction of the polymer with different solvents or other polymers can be estimated by calculating mixing energies, helping to predict solubility parameters and blend compatibility.
Machine Learning Models: A modern approach involves using machine learning (ML) algorithms trained on large datasets of known polymer properties. By representing the monomer structure (like this compound) as a set of molecular descriptors, these ML models can predict properties for new, un-synthesized polymers, significantly accelerating materials discovery easychair.orgnii.ac.jp.
While specific models for poly(this compound) are not yet established in the literature, the computational frameworks for these predictions are well-developed and could be readily applied to this system.
In Silico Design of this compound-Based Materials
In silico design involves the use of computer simulations to model and predict the properties of materials before they are synthesized in the laboratory. This approach can significantly accelerate the materials discovery process by allowing for the rapid screening of many different chemical structures and compositions. For this compound-based materials, in silico design can be used to predict a wide range of properties, from the conformational behavior of the polymer chain to the bulk mechanical and thermal properties of the material.
One of the primary tools for in silico design is molecular dynamics (MD) simulation. MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes such as polymerization and the conformational changes of polymer chains in different environments. For example, all-atom MD simulations have been used to study the structural properties of poly(benzyl acrylate), a close analog of poly(this compound), in various solvent mixtures. tandfonline.com These simulations can provide detailed information about the polymer's radius of gyration, end-to-end distance, and interactions with solvent molecules, which are crucial for understanding its solubility and solution behavior. tandfonline.com
The following table presents representative data from a hypothetical molecular dynamics simulation of a single chain of poly(this compound) in a solvent, illustrating the types of insights that can be gained from such studies.
| Solvent | Radius of Gyration (Rg) (nm) | End-to-End Distance (nm) | Solvent Accessible Surface Area (SASA) (nm²) |
|---|---|---|---|
| Toluene | 2.5 ± 0.2 | 4.8 ± 0.5 | 55.3 ± 2.1 |
| Chloroform | 2.7 ± 0.3 | 5.1 ± 0.6 | 58.1 ± 2.5 |
| Water | 1.8 ± 0.2 | 3.5 ± 0.4 | 42.6 ± 1.9 |
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can also be employed to investigate the fundamental properties of the this compound monomer and its reactions. researchgate.net DFT can be used to calculate molecular geometries, vibrational frequencies, and the energetics of reaction pathways, such as those involved in polymerization. researchgate.net For instance, DFT studies on similar acrylate systems have been used to determine the activation energies for polymerization, providing insights into the reaction kinetics. researchgate.net
Machine Learning Approaches in Polymer Science Relevant to Acrylates
Machine learning (ML) is increasingly being used in polymer science to predict material properties, accelerate the design of new polymers, and gain a deeper understanding of structure-property relationships. mdpi.com ML models can be trained on existing experimental or computational data to learn the complex relationships between a polymer's chemical structure and its macroscopic properties. mdpi.comresearchgate.net
For acrylate-based polymers, ML models can be developed to predict a wide range of properties, including thermal properties (e.g., glass transition temperature), mechanical properties (e.g., tensile strength, Young's modulus), and optical properties (e.g., refractive index). mdpi.comresearchgate.netacs.org These models typically use a numerical representation of the polymer's repeating unit, often referred to as a "fingerprint" or "descriptor," as input. researchgate.net
One of the challenges in applying ML to polymer science is the availability of large, high-quality datasets for training. nih.gov However, efforts are underway to develop databases of polymer properties that can be used to train more accurate and generalizable ML models. researchgate.net The "Polymer Genome" project is one such initiative that uses a combination of first-principles computations and experimental measurements to build a comprehensive database of polymer properties. researchgate.net
The following table provides an example of how a machine learning model could be used to predict the glass transition temperature (Tg) of various polyacrylates, including poly(benzyl acrylate) as a proxy for poly(this compound). The table compares the predicted Tg values from a hypothetical ML model with experimental values.
| Polymer | Experimental Tg (K) | Predicted Tg (K) | Absolute Error (K) |
|---|---|---|---|
| Poly(methyl acrylate) | 283 | 288 | 5 |
| Poly(ethyl acrylate) | 249 | 255 | 6 |
| Poly(butyl acrylate) | 219 | 223 | 4 |
| Poly(benzyl acrylate) | 279 | 282 | 3 |
Explainable AI (XAI) methods are also being applied in polymer science to understand how ML models make their predictions. nih.gov This can provide valuable insights into the chemical features that are most important for determining a particular property, which can guide the design of new polymers with desired characteristics. nih.gov
Applications of Benzyl 2 Propylacrylate Based Materials in Advanced Materials Science
Development of Functional Polymeric Materials
The development of functional polymeric materials hinges on the selection of monomers that impart specific properties to the final polymer. The structure of Benzyl (B1604629) 2-propylacrylate, featuring a benzyl group and a propyl group attached to the acrylate (B77674) backbone, suggests potential for creating polymers with a unique combination of properties.
Polymers are extensively used in biomedical and biotechnological research, particularly as substrates for cell culture. The surface properties of these substrates, such as hydrophobicity, surface chemistry, and topography, are critical for cell adhesion, proliferation, and differentiation.
Table 1: Hypothetical Properties of Poly(benzyl 2-propylacrylate) for Biomedical Applications
| Property | Potential Influence of this compound |
| Biocompatibility | To be determined through in vitro and in vivo studies. |
| Cell Adhesion | The hydrophobic nature may promote adhesion of certain cell types. |
| Mechanical Properties | The bulky side groups may influence the stiffness and flexibility of the polymer. |
| Biodegradability | Likely to be non-biodegradable, similar to other polyacrylates. |
Further research is necessary to synthesize and characterize poly(this compound) and evaluate its cytotoxicity and efficacy as a cell culture substrate.
Acrylate-based polymers are mainstays in the coatings and adhesives industry due to their excellent durability, weather resistance, and tunable adhesion properties. Benzyl acrylate, a related monomer, is known to be used in the formulation of coatings and adhesives.
The incorporation of this compound into coating or adhesive formulations could potentially offer several advantages. The bulky benzyl and propyl groups might enhance the polymer's thermal stability and chemical resistance. The aromatic ring of the benzyl group could also contribute to a higher refractive index, which is a desirable property in some optical coatings.
Table 2: Potential Contributions of this compound in Coatings and Adhesives
| Application | Potential Benefit of this compound |
| Protective Coatings | Enhanced chemical and scratch resistance. |
| Optical Coatings | Increased refractive index. |
| Adhesives | Tailorable adhesion and tack properties. |
Experimental data on the performance of polymers derived from this compound in these applications is currently unavailable.
Polymers with Tunable Properties
The ability to tune the properties of a polymer in response to external stimuli is a key area of materials science research. This "smart" behavior allows for the development of materials for a wide range of applications, from drug delivery to sensing.
Thermoresponsive polymers exhibit a change in solubility in a solvent with a change in temperature, often characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST).
While there is no direct evidence of thermoresponsive behavior in homopolymers of this compound, it is plausible that it could be incorporated as a comonomer to modulate the thermoresponsive properties of known smart polymers. For example, copolymerizing the hydrophobic this compound with a hydrophilic monomer like N-isopropylacrylamide (NIPAAm) could potentially lower the LCST of the resulting copolymer. The extent of this change would depend on the mole fraction of this compound in the polymer chain.
Table 3: Hypothetical Modulation of LCST in Copolymers with this compound
| Comonomer System | Expected Effect of this compound on LCST |
| NIPAAm-co-Benzyl 2-propylacrylate | Decrease |
| Acrylamide-co-Benzyl 2-propylacrylate | Decrease |
Again, these are projections based on established principles of polymer chemistry, and experimental validation is required.
Innovative Material Synthesis and Performance Enhancements
The synthesis of novel polymers and the enhancement of existing material performance are constant goals in materials science. The unique structure of this compound offers a potential avenue for achieving these goals.
The synthesis of poly(this compound) would likely proceed through standard free-radical polymerization techniques, similar to other acrylates. The bulky side groups might influence the polymerization kinetics and the resulting molecular weight and polydispersity of the polymer.
In terms of performance enhancements, the incorporation of this compound into other polymer systems could lead to improved thermal stability, mechanical strength, and optical properties. For instance, its addition to a softer polymer matrix could increase the glass transition temperature (Tg) and modulus of the material.
Concluding Perspectives and Future Research Endeavors
Unresolved Challenges in Benzyl (B1604629) 2-propylacrylate Chemistry and Polymerization
The primary challenges associated with Benzyl 2-propylacrylate stem from the steric hindrance imparted by its α-propyl group. This structural feature significantly influences its reactivity and the stereochemistry of the resulting polymer chains.
Monomer Synthesis and Purity: The synthesis of high-purity this compound can be complex. Side reactions during the esterification process can lead to impurities that may affect polymerization kinetics and the final properties of the polymer. acs.org Developing more efficient and selective synthetic routes that minimize byproduct formation remains a key challenge. acs.org
Control over Polymerization: Achieving well-controlled polymerization of α-substituted acrylates like this compound is an ongoing research focus. acs.orgdtic.mil Techniques like Atom Transfer Radical Polymerization (ATRP) often require extensive optimization of catalysts, ligands, and reaction conditions to manage the reactivity of such sterically demanding monomers. acs.org The bulky α-substituent can hinder the propagation step, leading to slower polymerization rates and potential difficulties in achieving high molecular weights with low dispersity. nih.gov
Stereochemical Control: The α-propyl group introduces a chiral center upon polymerization, leading to questions of tacticity control. Anionic polymerization of some α-(alkoxymethyl)acrylates has been shown to yield highly isotactic polymers. tandfonline.com However, achieving similar stereocontrol for this compound is a significant hurdle. The ability to control the arrangement of the benzyl and propyl groups along the polymer backbone would allow for precise tuning of the material's physical and thermal properties.
Kinetic and Mechanistic Understanding: The complexity of radical polymerization for substituted acrylates involves numerous elementary reactions, including transfer and termination steps that are not fully understood, especially at high temperatures. nih.gov A more detailed mechanistic and kinetic understanding is required to predict and control the polymer architecture, including branching and topology. nih.gov
Emerging Research Avenues for this compound Materials
Despite the challenges, the unique structure of this compound provides fertile ground for new research directions aimed at creating functional and high-performance materials.
High Refractive Index Polymers: The presence of the benzyl group suggests that poly(this compound) could be a candidate for optical applications. Aromatic moieties are known to increase the refractive index of polymers. researchgate.net Research into copolymers of this compound with other monomers, such as those containing sulfur, could lead to materials with a high refractive index and good thermal stability, desirable for advanced optical components like microlenses and image sensors. researchgate.net
Bio-based Monomer Development: A significant trend in polymer chemistry is the move towards renewable resources. researchgate.netrsc.org Future research could explore the synthesis of the benzyl or propyl moieties of the monomer from bio-based feedstocks, such as lignocellulosic materials. rsc.org This would align the material with sustainability goals and open new markets for greener plastics. researchgate.net
Stimuli-Responsive Materials: Acrylate (B77674) polymers can be designed to be responsive to external stimuli like pH or temperature. tandfonline.comresearchgate.net By copolymerizing this compound with functional monomers, such as acrylic acid or α-(aminomethyl)acrylates, novel smart materials could be developed. tandfonline.com The bulky, hydrophobic nature of the benzyl and propyl groups could influence the responsive behavior, potentially leading to materials for drug delivery or sensor applications.
Advanced Coatings and Adhesives: Acrylate-based polymers are widely used in coatings, adhesives, and sealants due to their durability and weather resistance. researchgate.net The specific combination of a rigid benzyl group and a flexible alkyl chain in Poly(this compound) could result in polymers with a unique balance of hardness, flexibility, and thermal stability. researchgate.net Exploring its use in dual-curing systems, where an initial reaction provides handling stability before a final cure, could be a promising avenue for specialized industrial applications. mdpi.com
| Emerging Research Avenue | Potential Application Area | Key Scientific Goal |
| High Refractive Index Copolymers | Optical Materials (e.g., lenses, sensors) | Achieve high refractive index (>1.6) while maintaining transparency and thermal stability. |
| Bio-based Feedstock Synthesis | Sustainable Polymers & Plastics | Develop synthetic pathways from renewable resources like lignin or glycerol to reduce fossil fuel dependence. acs.orgrsc.org |
| Stimuli-Responsive Copolymers | Smart Materials (e.g., drug delivery, sensors) | Incorporate functional groups to create polymers that change properties in response to pH, temperature, or light. tandfonline.comresearchgate.net |
| High-Performance Coatings | Industrial & Automotive Finishes | Tailor polymer structure to achieve superior hardness, chemical resistance, and thermal stability. |
Broader Impact on Polymer Science and Materials Engineering
The study of specialized monomers like this compound contributes significantly to the broader fields of polymer and materials science, even if the monomer itself does not see large-scale commercial production.
Fundamental Polymerization Insights: Investigating the polymerization of sterically hindered monomers pushes the boundaries of controlled polymerization techniques. acs.org Understanding how to manage the reactivity of these molecules provides universal insights that can be applied to other complex monomer systems, leading to the development of more robust and versatile catalysts and polymerization methods. acs.orgnih.gov
Structure-Property Relationships: The monomer serves as an excellent model for understanding how subtle changes in monomer architecture—specifically the interplay between α-substituents and ester groups—affect macroscopic material properties. This knowledge is crucial for the rational design of new polymers, allowing scientists to tailor properties like glass transition temperature, mechanical strength, and optical clarity from the ground up.
Expansion of the Monomer Toolbox: The development of synthetic routes and polymerization protocols for non-traditional monomers like this compound expands the "toolbox" available to materials scientists. researchgate.net This enables the creation of a wider range of polymers with precisely tailored functionalities, moving beyond commodity plastics to high-value, application-specific materials. mdpi.com This diversification is essential for meeting the demands of advanced technologies in electronics, medicine, and energy. cbarrycarter.com
Q & A
Q. What are the established synthetic routes for Benzyl 2-propylacrylate, and how can purity be optimized?
this compound is typically synthesized via esterification of 2-propylacrylic acid with benzyl alcohol, using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key steps include:
- Reagent purification : Pre-distillation of reactants to remove inhibitors or moisture.
- Reaction monitoring : Thin-layer chromatography (TLC) or in-situ FTIR to track esterification progress.
- Purification : Column chromatography or fractional distillation under reduced pressure to isolate the product. Purity (>98%) can be confirmed via NMR (e.g., characteristic peaks: δ 6.4–5.8 ppm for acrylate protons, δ 7.3–7.5 ppm for benzyl aromatic protons) and GC-MS for low-level impurity detection .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?
- Structural analysis :
- 1H/13C NMR : Assigns proton/carbon environments (e.g., acrylate double bond at ~130 ppm in 13C NMR).
- FTIR : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and acrylate C=C (1630 cm⁻¹).
- Stability assessment :
- Thermogravimetric analysis (TGA) : Evaluates thermal decomposition profiles.
- HPLC : Monitors degradation under UV light or elevated temperatures.
Method validation should include replicate analyses and comparison with reference spectra from analogous acrylates .
Advanced Research Questions
Q. How should researchers design polymerization experiments to study this compound’s reactivity?
Experimental design considerations:
- Initiator selection : Radical initiators (e.g., AIBN) for free-radical polymerization; anionic/cationic initiators for controlled methods.
- Solvent effects : Polar solvents (e.g., THF) may enhance monomer solubility but alter kinetics.
- Kinetic studies : Use differential scanning calorimetry (DSC) to track exothermic polymerization peaks.
- Post-polymerization analysis : GPC for molecular weight distribution and FTIR for residual monomer quantification. Note: Comparative studies with ethyl or tert-butyl 2-propylacrylate (see Table 1) can reveal steric/electronic effects .
Table 1 : Comparative Reactivity of α-Substituted Acrylates
| Monomer | Relative Reactivity (k_p) | Steric Hindrance | Reference |
|---|---|---|---|
| This compound | Moderate | High | |
| Ethyl 2-propylacrylate | High | Moderate | |
| tert-Butyl 2-propylacrylate | Low | Very High |
Q. How can contradictions in reported reactivity or toxicity data be systematically addressed?
- Controlled variable studies : Isolate factors like oxygen inhibition, initiator half-life, or solvent polarity.
- Cross-validation : Reproduce experiments using standardized protocols (e.g., ASTM methods for polymerization).
- Meta-analysis : Compare data across peer-reviewed studies while accounting for measurement techniques (e.g., GPC vs. viscosity for molecular weight). For toxicity contradictions, prioritize in vitro assays (e.g., Ames test for mutagenicity) under OECD guidelines to ensure reproducibility .
Q. What methodologies are recommended for assessing environmental persistence or degradation pathways of this compound?
- Hydrolysis studies : Expose the compound to pH-varied aqueous solutions (pH 3–11) and monitor via LC-MS for degradation products (e.g., 2-propylacrylic acid).
- Photodegradation : Use UV chambers with wavelength-specific irradiation (254–365 nm) and analyze intermediates via HRMS.
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) or algal growth inhibition assays (OECD 201) .
Q. How does this compound’s performance compare to structurally similar monomers in copolymer systems?
Design copolymerization experiments with styrene or methyl methacrylate:
- Feed ratio optimization : Vary monomer ratios (e.g., 10–90 mol%) to assess reactivity ratios via the Mayo-Lewis equation.
- Thermal properties : DSC for glass transition temperature (T_g) shifts; TGA for thermal stability.
- Morphology : TEM or SAXS for phase-separation behavior in block copolymers. Structural analogs like benzyl methacrylate (higher T_g due to methyl group) provide benchmarks .
Methodological Notes
- Data reproducibility : Always report reaction conditions (e.g., temperature ±0.5°C, solvent batch purity).
- Safety protocols : Use inert atmospheres for polymerization (prevent oxygen inhibition) and PPE for handling acrylates (potential sensitizers).
- Reference standards : Cross-check spectral data with databases like PubChem or NIST, avoiding non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
